molecular formula C12H6F11NO3 B12090603 1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene CAS No. 183997-46-8

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene

Cat. No.: B12090603
CAS No.: 183997-46-8
M. Wt: 421.16 g/mol
InChI Key: RGOZNZUAXTXBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene is a chemical compound known for its unique structure, which includes a nitro group attached to a benzene ring and a long perfluorinated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene typically involves the nitration of 4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide in methanol, or other strong nucleophiles.

Major Products

    Reduction: 1-Amino-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties such as hydrophobicity and chemical resistance.

    Chemistry: Serves as a precursor for the synthesis of other complex molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene is primarily related to its chemical structure. The nitro group can participate in redox reactions, while the perfluorinated alkyl chain imparts unique physical properties such as low surface energy and high thermal stability. These properties enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-4-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxy]benzene: Similar structure but with a different length of the perfluorinated chain.

    4-Nitrophenyl perfluorooctyl ether: Another compound with a nitro group and a perfluorinated chain, but with different chain length and properties.

Uniqueness

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical reactivity. This makes it particularly useful in applications where both properties are desired.

Properties

CAS No.

183997-46-8

Molecular Formula

C12H6F11NO3

Molecular Weight

421.16 g/mol

IUPAC Name

1-nitro-4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)benzene

InChI

InChI=1S/C12H6F11NO3/c13-8(14,5-27-7-3-1-6(2-4-7)24(25)26)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4H,5H2

InChI Key

RGOZNZUAXTXBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.